Cyclopropanone oxime
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Overview
Description
Cyclopropanone oxime is an organic compound with the molecular formula C₃H₅NO. It features a three-membered cyclopropane ring with a carbonyl group (C=O) and an oxime functional group (C=N-OH). This compound is of interest due to its unique structural properties and reactivity, making it a valuable subject in organic chemistry research .
Preparation Methods
Cyclopropanone oxime can be synthesized through the reaction of cyclopropanone with hydroxylamine. The reaction typically involves the following steps:
Formation of Cyclopropanone: Cyclopropanone is prepared by reacting ketene with diazomethane in an unreactive solvent such as dichloromethane at low temperatures to avoid side reactions.
Reaction with Hydroxylamine: Cyclopropanone is then reacted with hydroxylamine to form this compound.
Chemical Reactions Analysis
Cyclopropanone oxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitroso compounds.
Reduction: Reduction of this compound can yield amines.
Substitution: The oxime group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Cyclopropanone oxime has several applications in scientific research:
Mechanism of Action
The mechanism of action of cyclopropanone oxime involves its reactivity towards nucleophiles due to the strained three-membered ring and the presence of the oxime group. The compound can act as an electrophile, facilitating nucleophilic addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
Cyclopropanone oxime can be compared with other oxime compounds and cyclopropanone derivatives:
Cyclopropanone: Unlike this compound, cyclopropanone itself is highly reactive and difficult to isolate due to its tendency to undergo nucleophilic addition reactions.
Other Oximes: Oximes such as acetone oxime and benzaldehyde oxime have different reactivities and applications.
Similar compounds include:
- Acetone oxime
- Benzaldehyde oxime
- Cyclopropanone
This compound stands out due to its combination of a strained ring and an oxime group, making it a versatile compound in various chemical reactions and applications.
Properties
IUPAC Name |
N-cyclopropylidenehydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NO/c5-4-3-1-2-3/h5H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNVLIKHTHIFMNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1=NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60623274 |
Source
|
Record name | N-Cyclopropylidenehydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60623274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
71.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155045-16-2 |
Source
|
Record name | N-Cyclopropylidenehydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60623274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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